Jak3/btk-IN-1

Description

Significance of Kinases in Cellular Signaling and Disease Pathogenesis

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins, lipids, and carbohydrates. assaygenie.comcreative-diagnostics.com This process acts as a molecular switch, altering the target molecule's activity, localization, or interaction with other molecules. longdom.org Protein kinases, in particular, are fundamental to signal transduction, the intricate communication system that governs cell growth, differentiation, metabolism, and survival. assaygenie.comlongdom.orgproventainternational.com They are essential for transmitting signals from the cell's exterior to the nucleus, thereby controlling gene expression and cellular responses to environmental cues. proventainternational.com

The precise regulation of kinase activity is paramount for maintaining cellular homeostasis. assaygenie.com Dysregulation of these enzymes, through mechanisms like genetic mutations or abnormal expression levels, is a hallmark of numerous diseases. assaygenie.comimrpress.com Aberrant kinase activity can lead to uncontrolled cell proliferation and resistance to cell death, which are characteristic of cancer. assaygenie.comimrpress.com Furthermore, kinase dysfunction is implicated in the pathogenesis of autoimmune disorders, inflammatory conditions, metabolic diseases like diabetes, and neurodegenerative disorders. assaygenie.comproventainternational.comimrpress.com

Rationale for Multi-Target Kinase Inhibition Strategies

The complexity of diseases like cancer and autoimmune disorders often involves the dysregulation of multiple signaling pathways. nih.govmdpi.com This has led to the development of multi-target kinase inhibitors, which are designed to simultaneously block the activity of several kinases. nih.gov

Many cellular signaling pathways are interconnected and have redundant functions. Targeting a single kinase might not be sufficient to halt a disease process, as the system can compensate by utilizing alternative pathways. Multi-target inhibitors can address this complexity by modulating multiple nodes within a signaling network. acs.org This simultaneous inhibition can lead to a synergistic therapeutic effect, where the combined impact is greater than the sum of the effects of inhibiting each target individually. nih.govbiorxiv.org By blocking key kinases in different but related pathways, such as those involved in tumor progression and angiogenesis, these inhibitors can produce a more comprehensive and potent therapeutic response. acs.org

A significant challenge with therapies that target a single kinase is the development of drug resistance. mdpi.combiorxiv.org Tumors and dysfunctional immune cells can adapt to the pressure of a single inhibitor by acquiring mutations in the target kinase or by activating alternative "bypass" signaling pathways to sustain their growth and survival. biorxiv.org Multi-targeted therapy, either through a single polypharmacological agent or a combination of drugs, is an effective strategy to combat this resistance. biorxiv.orgelifesciences.org By inhibiting multiple pathways at once, it is more difficult for the diseased cells to develop effective resistance mechanisms. mdpi.comacs.org

Addressing Disease Complexity through Synergistic Pathway Modulation

Overview of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) in Immune Homeostasis and Dysfunction

Both JAK3 and BTK are critical enzymes in the signaling pathways of immune cells, making them attractive targets for treating autoimmune diseases and certain cancers. targetmol.comebiohippo.comx-mol.net

Janus kinase 3 (JAK3) is a member of the JAK family of tyrosine kinases, with its expression largely limited to hematopoietic and lymphoid cells. researcherslinks.compatsnap.com This restricted expression profile makes it an appealing target for immunomodulatory drugs with potentially fewer side effects. wikipedia.org

JAK3 plays a crucial role in the JAK-STAT signaling pathway, which is essential for immunity, cell division, and cell death. wikipedia.org It specifically associates with the common gamma chain (γc) of various interleukin (IL) receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. patsnap.comwikipedia.org These cytokines are vital for the development, proliferation, and function of lymphocytes, such as T cells, B cells, and Natural Killer (NK) cells. patsnap.comnih.gov When a cytokine binds its receptor, JAK3 becomes activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. patsnap.comaai.org These activated STATs then move to the nucleus to regulate the expression of genes critical for immune responses. patsnap.comaai.org

The importance of JAK3 is highlighted by the fact that genetic loss-of-function mutations in JAK3 lead to Severe Combined Immunodeficiency (SCID), a condition characterized by a profound lack of functional lymphocytes. researcherslinks.comnih.gov Conversely, gain-of-function mutations are associated with immune cell malignancies. researchgate.net

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family. nih.govfrontiersin.org It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell development, differentiation, activation, and survival. nih.govnih.govbms.com Upon BCR stimulation, BTK is activated and subsequently phosphorylates downstream targets, leading to a cascade of events that includes calcium mobilization and the activation of transcription factors. nih.gov

Beyond its role in B-cells, BTK is also expressed in other hematopoietic cells like mast cells, neutrophils, and macrophages, where it participates in signaling from Fc receptors and Toll-like receptors. nih.govfrontiersin.org In these innate immune cells, BTK controls processes like cytokine production, phagocytosis, and the generation of inflammatory mediators. frontiersin.org The dysregulation of BTK signaling is linked to various B-cell malignancies and autoimmune diseases, where it can contribute to the production of autoantibodies. nih.govnih.govbms.com

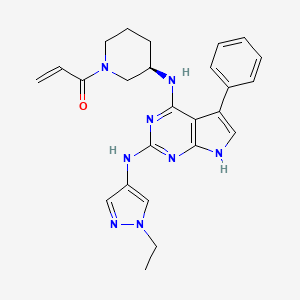

Structure

3D Structure

Properties

Molecular Formula |

C25H28N8O |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

1-[(3R)-3-[[2-[(1-ethylpyrazol-4-yl)amino]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H28N8O/c1-3-21(34)32-12-8-11-18(15-32)28-24-22-20(17-9-6-5-7-10-17)14-26-23(22)30-25(31-24)29-19-13-27-33(4-2)16-19/h3,5-7,9-10,13-14,16,18H,1,4,8,11-12,15H2,2H3,(H3,26,28,29,30,31)/t18-/m1/s1 |

InChI Key |

RFHWLYCWPJCJSE-GOSISDBHSA-N |

Isomeric SMILES |

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)N[C@@H]5CCCN(C5)C(=O)C=C |

Canonical SMILES |

CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)NC5CCCN(C5)C(=O)C=C |

Origin of Product |

United States |

Molecular Basis of Jak3 and Btk As Therapeutic Targets

Structural Biology of JAK3 Kinase Domain

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling from a multitude of cytokine receptors. medchemexpress.com While most JAKs are widely expressed, JAK3's expression is primarily restricted to hematopoietic and lymphoid cells, making it a highly specific target for immunomodulatory therapies. sigmaaldrich.com

The catalytic activity of JAK3, like all kinases, is dependent on its ability to bind adenosine (B11128) triphosphate (ATP) within a pocket in its kinase domain (also known as the JH1 domain). This ATP-binding site is a deep cleft located between the N-terminal and C-terminal lobes of the kinase domain. medchemexpress.com The design of many JAK inhibitors, including ATP-competitive inhibitors, focuses on targeting this site. medchemexpress.cn

A key feature that distinguishes the ATP binding pocket of JAK3 from other members of the JAK family is the presence of a cysteine residue at position 909 (Cys909). targetmol.commedchemexpress.com This residue is located in a solvent-exposed region at the front of the ATP active site. targetmol.com The presence of this unique cysteine provides an opportunity for the development of highly selective, covalent inhibitors that form an irreversible bond with the Cys909 residue. medchemexpress.comtargetmol.cn This covalent interaction is a strategy to achieve specificity for JAK3, a significant challenge given the high degree of similarity in the ATP-binding sites across the JAK family. medchemexpress.com For instance, the inhibitor ritlecitinib (B609998) achieves its selectivity for JAK3 by targeting this specific Cys909 residue.

Other important residues within the ATP binding pocket of JAK3 include Glu903 and Leu905, which are located at the bottom of a hydrophobic pocket and can form hydrogen-bond interactions with inhibitors, further stabilizing their binding. targetmol.com

The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). medchemexpress.com A major hurdle in the development of selective JAK inhibitors is the high degree of structural conservation within the ATP-binding pocket of the kinase (JH1) domain across these family members. medchemexpress.com The sequence identity in the kinase domain is approximately 54.3%, with the similarity rising to about 70.6%. This homology is even more pronounced in the orthosteric pocket itself.

Despite this high similarity, there are subtle but critical differences that can be exploited for designing selective inhibitors. The most notable of these is the Cys909 residue in JAK3, which corresponds to a serine residue in JAK1, JAK2, and TYK2. targetmol.com This single amino acid difference is a primary driver for achieving JAK3-specific covalent inhibition. targetmol.com Other minor differences in residues within the ATP-binding site also contribute to the differential binding affinities of various inhibitors. For example, near the adenine-binding region of the hinge, position 931 is a tyrosine in JAK2, JAK3, and TYK2, but a phenylalanine in JAK1. medchemexpress.com These subtle variations in the architecture of the ATP-binding pocket are crucial for the design of next-generation, isoform-selective JAK inhibitors.

ATP Binding Pocket Characteristics and Specific Residues (e.g., Cys909)

Structural Biology of BTK Kinase Domain

Bruton's tyrosine kinase (BTK) is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the B-cell receptor (BCR) signaling pathway. medchemexpress.com Its role in B-cell development, differentiation, and activation makes it a prime therapeutic target for B-cell malignancies and autoimmune diseases. medchemexpress.com

Similar to JAK3, the kinase activity of BTK is dependent on its ATP-binding pocket located within its kinase domain. targetmol.com This pocket is the target for both covalent and non-covalent inhibitors. targetmol.com A pivotal residue within this pocket is Cysteine 481 (Cys481). targetmol.commedchemexpress.com This residue is not directly involved in catalysis but is positioned near the ATP binding site, making it accessible to inhibitors. medchemexpress.com

The majority of approved BTK inhibitors, such as ibrutinib (B1684441) and acalabrutinib, are covalent irreversible inhibitors that form a covalent bond with this Cys481 residue. targetmol.commedchemexpress.com This irreversible binding leads to sustained inactivation of the kinase. targetmol.com The presence of a cysteine at this position is not highly conserved across all human kinases, which allows for a degree of selectivity for these covalent inhibitors. medchemexpress.com However, a common mechanism of acquired resistance to these covalent inhibitors is a mutation at this site, most frequently a cysteine-to-serine (C481S) mutation, which prevents the covalent bond from forming.

Other key residues in the BTK kinase domain include the "gatekeeper" residue, Thr474, which also influences inhibitor binding and can be a site of resistance mutations.

BTK belongs to the Tec family of kinases, which also includes ITK (Interleukin-2-inducible T-cell kinase), BMX (Bone marrow kinase, X-linked), TEC (Tec protein tyrosine kinase), and TXK (TXK tyrosine kinase). These kinases share a similar domain architecture, which typically includes a Pleckstrin homology (PH) domain, a Tec homology (TH) domain, and SH3, SH2, and kinase domains. medchemexpress.com

The ATP binding sites of the Tec family kinases show a degree of conservation, which can lead to off-target inhibition by some BTK inhibitors. For instance, the Cys481 residue targeted by covalent BTK inhibitors is also present in other Tec family members, which can lead to their inhibition as well. Understanding the subtle structural differences in the ATP-binding pockets between BTK and other Tec family members, such as ITK, is crucial for designing more selective inhibitors. These differences can be in the conformation of key loops, like the glycine-rich loop, which can affect inhibitor binding.

ATP Binding Pocket Characteristics and Specific Residues (e.g., Cys481)

Allosteric and Orthosteric Binding Sites for Inhibitor Interaction

Kinase inhibitors can be broadly classified based on their binding site and mechanism of action. targetmol.cn

Orthosteric Inhibitors : These inhibitors bind directly to the active site of the enzyme, which in the case of kinases is the ATP-binding pocket. targetmol.cn They are typically competitive with ATP. The majority of currently approved JAK and BTK inhibitors are orthosteric. sigmaaldrich.com While effective, the high conservation of the ATP-binding site across the kinome can lead to off-target effects and a lack of selectivity. targetmol.cn Covalent inhibitors that target Cys909 in JAK3 and Cys481 in BTK are a subset of orthosteric inhibitors that aim to achieve higher selectivity. targetmol.commedchemexpress.com

Allosteric Inhibitors : These inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. targetmol.cn This binding induces a conformational change in the enzyme that ultimately inhibits its catalytic activity. Allosteric sites are generally less conserved than orthosteric sites, offering a promising avenue for the development of highly selective inhibitors with potentially fewer off-target effects. targetmol.cn In the context of JAK kinases, allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain have been developed. medchemexpress.cn For BTK, the potential for allosteric inhibition is also being explored, with studies identifying non-active site pockets that could be targeted by small molecules.

The development of dual inhibitors like Jak3/btk-IN-1, which targets two distinct kinases, highlights the sophisticated strategies being employed in modern drug discovery to achieve potent and selective therapeutic effects.

Mechanistic Implications of Cysteine Residues in Covalent Inhibition

The irreversible inhibition of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) by covalent inhibitors, including dual-targeting compounds like this compound, is critically dependent on the presence of specific cysteine residues within their active sites. nih.govfrontiersin.orgresearcherslinks.com This targeted approach offers a pathway to enhanced selectivity and potency, distinguishing these kinases from other members of their respective families. nih.govresearchgate.net

A key structural feature enabling this mechanism is a uniquely positioned cysteine residue in the ATP-binding site of both JAK3 and BTK. nih.govfrontiersin.org In human JAK3, this residue is Cys909, while in BTK, it is Cys481. researcherslinks.comnih.gov The presence of this cysteine is not conserved across all kinase families; for instance, within the JAK family, only JAK3 possesses a cysteine at this position, whereas JAK1, JAK2, and TYK2 have a serine instead. researchgate.netresearchgate.net This distinction provides a structural basis for designing selective covalent inhibitors that specifically target JAK3. nih.govnih.govescholarship.org Similarly, while other kinases possess a cysteine at a homologous position, it is not a universally conserved feature, allowing for a degree of selectivity for inhibitors targeting BTK's Cys481. frontiersin.orgnih.gov

The mechanism of covalent inhibition involves the formation of a stable, irreversible bond between the inhibitor and the thiol group of the cysteine residue. frontiersin.orgfrontiersin.org Covalent inhibitors are designed with an electrophilic "warhead," such as an acrylamide (B121943) group, which acts as a Michael acceptor. researchgate.netmdpi.com The nucleophilic thiol group of the cysteine residue attacks this electrophilic center, resulting in the formation of a covalent bond. frontiersin.orgfrontiersin.org This process is often preceded by the non-covalent binding of the inhibitor to the kinase's active site, which properly orients the warhead for the subsequent covalent reaction. escholarship.org

This covalent modification effectively and permanently blocks the ATP-binding site, thereby inhibiting the kinase's catalytic activity. nih.govfrontiersin.org The irreversible nature of this bond means that the inhibition persists even after the unbound inhibitor is cleared, leading to a prolonged pharmacodynamic effect. ashpublications.org The formation of this covalent bond with the key cysteine residue significantly increases the inhibitor's potency and stabilizes its interaction within the active site. researchgate.net

The strategic targeting of Cys909 in JAK3 and Cys481 in BTK has been a successful approach in the development of selective inhibitors. nih.govnih.gov For instance, the design of tricyclic covalent inhibitors for JAK3 specifically exploits the presence of Cys909 to achieve high selectivity over other JAK family members. nih.govescholarship.org Similarly, the development of numerous BTK inhibitors, has centered on targeting Cys481. frontiersin.orgemjreviews.comnih.gov Dual inhibitors like this compound are designed to simultaneously form covalent bonds with both Cys909 in JAK3 and Cys481 in BTK, thereby inhibiting both signaling pathways. ebiohippo.combmj.com

Table 1: Key Cysteine Residues in Covalent Inhibition of JAK3 and BTK

| Kinase | Cysteine Residue | Location in Protein | Role in Covalent Inhibition |

| JAK3 | Cys909 | ATP-binding site (Gatekeeper+7 position) | Forms a covalent bond with electrophilic warheads of inhibitors, leading to irreversible inhibition. nih.govnih.govresearchgate.net |

| BTK | Cys481 | ATP-binding site | Acts as a nucleophile to form a covalent bond with irreversible inhibitors, blocking kinase activity. frontiersin.orgnih.govusc.edu |

Table 2: Comparison of Active Site Residues in JAK and BTK Families

| Kinase Family | Member | Key Cysteine Residue for Covalent Inhibition | Gatekeeper Residue |

| JAK | JAK1 | None (Serine at homologous position) | - |

| JAK2 | None (Serine at homologous position) | - | |

| JAK3 | Cys909 | Methionine | |

| TYK2 | None (Serine at homologous position) | - | |

| TEC | BTK | Cys481 | Threonine |

| ITK | Cysteine at homologous position | Methionine | |

| TEC | Cysteine at homologous position | Threonine | |

| BMX | Cysteine at homologous position | - | |

| TXK | Cysteine at homologous position | - |

This table presents a simplified comparison and it is important to note that other residues also contribute to inhibitor binding and selectivity.

Discovery and Design Strategies for Jak3/btk Dual Inhibitors

Computational Approaches in Dual Inhibitor Identification

Computer-aided drug design (CADD) has become an indispensable tool in the quest for dual-target inhibitors, significantly reducing the time and resources required for identifying promising new therapeutics. mdpi.commdpi.com Various computational methodologies are employed to screen vast chemical libraries, predict binding affinities, and understand the molecular interactions that govern dual-target specificity.

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target proteins to design or identify potential inhibitors. A foundational step in designing dual JAK3/BTK inhibitors is the comparative analysis of their ATP-binding pockets. researcherslinks.com Both kinases share the bi-lobed structure typical of protein tyrosine kinases, with notable similarities in the hinge region, which is crucial for inhibitor binding. researcherslinks.comacs.org

Key structural features and residues are analyzed to find commonalities that can be exploited for dual targeting and differences that can be used to achieve selectivity over other kinases. For instance, Leu905 in JAK3 and Met477 in BTK are key hinge residues that can form hydrogen bonds with inhibitors. researcherslinks.com A particularly important feature of JAK3 is the presence of a unique cysteine residue (Cys909) in the active site, a feature shared with BTK (Cys481) but not with other JAK family members (which have a serine in that position). mdpi.comnih.gov This shared cysteine residue provides an opportunity for the design of covalent inhibitors that can bind irreversibly to both kinases, potentially enhancing their potency and duration of action. nih.gov

When structural data is limited or to complement structure-based approaches, ligand-based methods are employed. These strategies rely on the knowledge of existing molecules known to bind to the target. In the context of dual inhibitors, a common approach is bioisosterism, where a known inhibitor of one target is used as a starting point for chemical modifications to introduce affinity for the second target. nih.gov

For example, the structure of the potent BTK inhibitor ibrutinib (B1684441) has served as a scaffold for the design of dual BTK/JAK3 inhibitors. nih.gov Furthermore, pharmacophore modeling is a powerful ligand-based technique. By analyzing a set of known active inhibitors, a 3D pharmacophore model can be constructed, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. mdpi.com These models can then be used as 3D queries to screen large compound databases to find novel scaffolds that match the required features for binding to both JAK3 and BTK. mdpi.comnih.gov

Molecular docking is a cornerstone of CADD, used to predict the preferred binding mode and affinity of a ligand within a protein's binding site. researcherslinks.com This technique is extensively used in virtual screening campaigns to filter large libraries of compounds down to a manageable number of promising hits for experimental testing. frontiersin.org

In the search for JAK3/BTK dual inhibitors, researchers have used tools like AutoDock Vina to screen databases such as natural product libraries. researcherslinks.commdpi.com The process involves preparing the 3D structures of both kinases and then computationally docking thousands of candidate molecules into their respective active sites. researcherslinks.commdpi.com Compounds are ranked based on their predicted binding affinity (docking score). researcherslinks.com Those that show promising binding modes and low binding energy to both JAK3 and BTK are selected for further analysis. mdpi.com For instance, a virtual screening of a natural product database identified three potential dual inhibitors—CNP0266747, CNP0332171, and CNP0415155—which were selected based on their low docking energies for both kinases and subsequent clustering analysis to ensure structural diversity. mdpi.com

While molecular docking provides a static snapshot of the inhibitor-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govarchivog.com By simulating the movements of every atom in the system, MD can confirm whether an inhibitor remains stably bound in the active site and reveal the key interactions that maintain the binding. mdpi.comarchivog.com

Following MD simulations, binding free energy is often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.comfrontiersin.org These calculations provide a more accurate estimation of binding affinity than docking scores alone. The total binding free energy is decomposed into constituent parts, such as van der Waals energy, electrostatic energy, and solvation energy, revealing the primary forces driving the interaction. mdpi.com For both BTK and JAK3, studies have shown that van der Waals energy is often the largest contributor to the binding of inhibitors. mdpi.com This analysis can also pinpoint key amino acid residues that contribute most significantly to the binding energy, providing crucial information for further optimization of the inhibitor. mdpi.comarchivog.com

| Compound | Target Protein | Binding Free Energy (kcal/mol) |

|---|---|---|

| Pirtobrutinib (Reference) | BTK | -30.021 |

| Peficitinib (Reference) | JAK3 | -34.152 |

| CNP0266747 | BTK | -34.145 |

| JAK3 | -35.035 | |

| CNP0332171 | BTK | -28.711 |

| JAK3 | -30.015 | |

| CNP0415155 | BTK | -31.523 |

| JAK3 | -34.256 |

More recently, machine learning (ML) has been integrated into the drug discovery pipeline to enhance virtual screening. uts.edu.auresearchgate.net ML models, such as Random Forest (RF), Extreme Gradient Boosting (XGB), and Deep Neural Networks (DNN), can be trained on large datasets of known active and inactive compounds to learn the relationship between a molecule's features and its biological activity. mdpi.comresearchgate.net

A typical workflow involves training ML models to predict the activity of compounds against BTK and JAK3 separately. mdpi.com These trained models can then screen millions of compounds far more rapidly than traditional docking methods. mdpi.com To understand the basis for a model's prediction, interpretable ML techniques like SHapley Additive exPlanations (SHAP) are used. mdpi.comuts.edu.au SHAP analysis can identify the specific molecular fingerprints or substructures that the model considers important for activity, providing valuable insights for drug design. mdpi.com This integrated pipeline of ML, SHAP, and MD simulations has been successfully used to identify novel dual-target candidates from large natural product databases. mdpi.comuts.edu.au

Molecular Dynamics Simulations and Binding Free Energy Calculations

Medicinal Chemistry Approaches to Compound Design

Following computational identification of hit compounds, medicinal chemistry efforts focus on synthesizing and optimizing these molecules to improve their potency, selectivity, and drug-like properties. nih.govresearcherslinks.com Structure-activity relationship (SAR) studies are central to this process, where systematic chemical modifications are made to a lead compound and the effects on its biological activity are measured. nih.govnih.gov

One successful strategy has been the optimization of pyrimidine-based scaffolds. nih.govnih.gov Starting from a lead compound identified through screening, chemists synthesize a series of derivatives by modifying different parts of the molecule. For example, researchers have developed several classes of pyrimidine (B1678525) derivatives as potent dual BTK and JAK3 inhibitors. nih.gov Their work showed that specific substitutions on the pyrimidine core could yield compounds with inhibitory concentrations (IC50) in the low nanomolar or even sub-nanomolar range against both enzymes. nih.gov

Another approach involved designing quinoxaline (B1680401) derivatives, which were predicted by molecular docking to bind well to both kinases. researcherslinks.com Synthesis and subsequent enzyme inhibition assays confirmed that these compounds displayed appreciable dual inhibition. researcherslinks.com A particularly fruitful strategy has been the modification of the BTK inhibitor ibrutinib's structure, leading to the discovery of compound XL-12, a potent dual inhibitor with an IC50 of 2.0 nM for BTK and 14.0 nM for JAK3. nih.gov These studies demonstrate how rational, iterative design and synthesis can transform a computational hit or a single-target inhibitor into a potent dual-acting drug candidate.

| Compound | BTK IC50 (nM) | JAK3 IC50 (nM) | Reference |

|---|---|---|---|

| XL-12 | 2.0 | 14.0 | nih.gov |

| Compound 7g | <1 | <1 | nih.gov |

| Compound 7m | <1 | <1 | nih.gov |

| Compound 7n | <1 | <1 | nih.gov |

| Compound 14h (JAK3/BTK-IN-6) | 0.6 | 0.4 | medchemexpress.com |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemical structures with improved properties. nih.gov In the context of JAK3/BTK dual inhibitors, these techniques have been instrumental in transforming existing kinase inhibitor frameworks into new chemical entities with the desired dual activity.

One notable example involves the use of a pyrazolo[3,4-d]pyrimidine scaffold. Researchers utilized this core structure, known for its role in various protein kinase inhibitors, as a starting point. rsc.orgresearchgate.net Through scaffold hopping, the central pyrimidine ring system of a known JAK inhibitor was replaced with the bioisosteric pyrazolo[3,4-d]pyrimidine ring, leading to a parent compound with moderate JAK3 activity. rsc.org This demonstrates how altering the core scaffold can lead to compounds with a desired biological activity profile.

Bioisosteric replacement of functional groups is another critical aspect. For instance, the replacement of a simple chemical group with another that has similar physical or chemical properties can fine-tune a compound's potency, selectivity, and pharmacokinetic profile. nih.gov A common strategy is the substitution of an aromatic C-H group with a nitrogen atom, which can alter hydrogen bonding, polarity, and binding affinity. acs.org In the development of JAK inhibitors, strategic modifications, such as the introduction of sulfoximines as bioisosteres for sulfur-containing functional groups, have also been explored. nih.gov

Design of Covalent Inhibitors with Electrophilic Warheads

A significant advancement in kinase inhibitor design has been the development of covalent inhibitors. These compounds form a stable, covalent bond with a specific amino acid residue within the target protein, often leading to prolonged and potent inhibition. chimia.chrsc.org For both JAK3 and BTK, this strategy has been particularly effective due to the presence of a conserved cysteine residue (Cys909 in JAK3 and Cys481 in BTK) in their ATP-binding pockets. mdpi.comresearchgate.net

The design of these inhibitors involves attaching a reactive chemical group, known as an "electrophilic warhead," to a non-covalently binding ligand scaffold. researchgate.net This warhead is positioned to react with the target cysteine. Acrylamide (B121943) and its derivatives are among the most commonly used warheads in the design of covalent kinase inhibitors. acs.org

For example, researchers have successfully designed covalent JAK3 inhibitors by starting with a reversible inhibitor and attaching an acrylamide warhead to target Cys909. rsc.org This approach not only enhances potency but can also improve selectivity over other kinases that lack a cysteine at the equivalent position. mdpi.comnih.gov Similarly, in the pursuit of dual BMX/BTK inhibitors, a class of compounds was designed based on irreversible JAK3 inhibitors that target the solvent-exposed cysteine. mdpi.com The design of these covalent inhibitors often involves careful optimization of the linker connecting the warhead to the main scaffold to ensure proper orientation for the covalent reaction. nih.gov

Optimization for Potency and Selectivity

Once a lead compound is identified, the next critical step is the optimization of its potency and selectivity. This iterative process involves making systematic chemical modifications to the molecule and evaluating the impact on its biological activity. For dual JAK3/BTK inhibitors, the goal is to achieve high potency against both targets while minimizing off-target effects on other kinases. mdpi.comnih.gov

Structure-guided design plays a crucial role in this process. By analyzing the crystal structures of inhibitors bound to their target kinases, researchers can gain insights into the key interactions that drive binding and selectivity. mdpi.com For instance, exploiting differences in the "gatekeeper" residue—an amino acid that controls access to a hydrophobic pocket in the kinase—can be a powerful strategy for achieving selectivity. nih.gov

Researchers have successfully developed highly potent and selective dual inhibitors. For example, the compound DWP212525 was identified as a potent dual inhibitor with an IC50 value of 0.2 nM for JAK3 and 1.5 nM for BTK. acrabstracts.org Importantly, this compound demonstrated high selectivity against other JAK family members like JAK1 and JAK2. acrabstracts.org Similarly, another study reported the discovery of pyrimidine derivatives that displayed strong inhibitory capacity against both BTK and JAK3, with some compounds inhibiting the phosphorylation of both enzymes at concentrations below 1 nM. researchgate.netnih.gov The optimization process also focuses on improving pharmacokinetic properties, such as metabolic stability, to ensure the compound is suitable for further development. nih.govmdpi.com

Identification of Novel Chemical Series (e.g., quinoxaline, pyrimidine derivatives)

The discovery of novel chemical series is essential for expanding the landscape of potential drug candidates. In the search for JAK3/BTK dual inhibitors, several new classes of compounds have been identified, with quinoxaline and pyrimidine derivatives showing particular promise. researcherslinks.comresearchgate.net

Quinoxaline derivatives have been identified as a promising class of dual JAK3/BTK inhibitors. researcherslinks.com Through computer-aided drug design techniques, researchers designed and synthesized a number of quinoxaline derivatives and found that they exhibited appreciable dual inhibition in enzyme assays. researcherslinks.com Molecular docking studies revealed that these compounds could bind effectively to the ATP-binding pockets of both JAK3 and BTK. researcherslinks.com

Pyrimidine derivatives have also emerged as a highly potent class of dual inhibitors. researchgate.netnih.gov Researchers have identified several classes of pyrimidine-based compounds that potently inhibit both BTK and JAK3. researchgate.net In one study, several of these derivatives exhibited enhanced activity in blocking the proliferation of B-cell lymphoma cells compared to the established BTK inhibitor ibrutinib. nih.gov The combination of a benzoxaborole scaffold with a pyrimidine pharmacophore has also led to the creation of new chemical entities with dual activity against BTK and JAK3. mdpi.comresearchgate.net

High-Throughput Screening for Hit Identification

High-throughput screening (HTS) is a powerful method used in the early stages of drug discovery to rapidly test thousands of compounds for their ability to modulate a specific biological target. mdpi.commesoscale.com In the context of JAK3/BTK dual inhibitors, HTS can be employed to identify "hits"—compounds that show initial activity against one or both kinases.

HTS campaigns often utilize large and diverse compound libraries. mesoscale.com These libraries can be screened against purified JAK3 and BTK enzymes in biochemical assays to measure direct inhibition of kinase activity. The process can be automated to allow for the rapid screening of a large number of compounds. mesoscale.com

Once hits are identified, they undergo further validation and characterization. This may involve secondary screens to confirm their activity, determine their potency (IC50 values), and assess their selectivity against other kinases. While specific examples of HTS campaigns solely focused on Jak3/btk-IN-1 are not detailed in the provided context, the general principle of screening compound libraries against key kinases like JAK3 is a well-established practice in the pharmaceutical industry to identify novel inhibitor scaffolds. acs.org The identification of the 1H-pyrrolo[2,3-b]pyridine series as a scaffold for JAK3 inhibitors, for instance, resulted from screening a compound library. acs.org

Rational Design for Improved Target Engagement and Durability

Rational design is a key strategy for developing inhibitors with improved properties, including enhanced target engagement and a more durable response. rsc.orgnih.gov This approach relies on a deep understanding of the three-dimensional structure of the target protein and its interaction with inhibitors. nih.govbohrium.com

For covalent inhibitors, rational design focuses on optimizing the geometry and reactivity of the electrophilic warhead to ensure efficient and specific bond formation with the target cysteine. rsc.org This can lead to inhibitors with extended residence times on the target, meaning they remain bound for a longer period, which can translate to a more durable pharmacological effect. rsc.org

In the development of dual JAK3/BTK inhibitors, rational design has been used to create compounds with synergistic effects. acrabstracts.orgresearchgate.net For example, the compound DWP212525 was rationally designed to be a selective JAK3 and BTK inhibitor. acrabstracts.org Despite a rapid decrease in its plasma concentration, it maintained a high rate of BTK occupancy in vivo for up to 24 hours, demonstrating durable target engagement. acrabstracts.org Similarly, computational methods like molecular dynamics simulations and binding free energy calculations are used to rationally design inhibitors with improved binding affinity and stability within the target's binding pocket. mdpi.comnih.gov These approaches allow for the fine-tuning of inhibitor-protein interactions to maximize potency and duration of action.

Preclinical Pharmacological Characterization of Jak3/btk Dual Inhibitors

In Vitro Enzymatic Inhibition Studies

The initial characterization of a novel kinase inhibitor involves determining its potency and selectivity through in vitro enzymatic assays. These studies are fundamental in establishing the compound's primary targets and its potential for off-target effects.

Jak3/btk-IN-1, also identified as Compound 9 in some studies, has demonstrated potent inhibition of JAK3. medchemexpress.comnih.gov Enzymatic assays revealed a half-maximal inhibitory concentration (IC50) of 4.8 nM against JAK3. medchemexpress.com In contrast, its inhibitory activity against BTK was significantly lower, with an IC50 value of 794 nM. medchemexpress.comnih.gov This data indicates that while the compound does inhibit both kinases, it is substantially more potent against JAK3. Another novel dual BTK and JAK3 irreversible covalent inhibitor, XL-12, showed IC50 values of 2.0 and 14.0 nM against BTK and JAK3, respectively. bioworld.com

Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases

| Kinase | IC50 (nM) |

|---|---|

| JAK3 | 4.8 medchemexpress.com |

| BTK | 794 medchemexpress.comnih.gov |

To assess the specificity of this compound, its inhibitory activity was evaluated against a panel of other kinases, including members of the JAK and TEC families, as well as other relevant kinases.

This compound displayed significant selectivity for JAK3 over other members of the Janus kinase family. medchemexpress.comnih.gov The compound was over 180-fold more selective for JAK3 compared to JAK1 and JAK2. medchemexpress.com The IC50 values for JAK1 and JAK2 were 896 nM and 1050 nM, respectively. medchemexpress.comnih.gov Its activity against TYK2 was even weaker, with an IC50 value greater than 10,000 nM. medchemexpress.comnih.gov This high degree of selectivity within the JAK family is a critical attribute, as non-selective JAK inhibition can be associated with broader biological effects.

Table 2: Selectivity of this compound within the JAK Family

| Kinase | IC50 (nM) | Selectivity Fold vs. JAK3 |

|---|---|---|

| JAK3 | 4.8 medchemexpress.com | 1 |

| JAK1 | 896 medchemexpress.comnih.gov | >180 |

| JAK2 | 1050 medchemexpress.comnih.gov | >218 |

| TYK2 | >10,000 medchemexpress.comnih.gov | >2083 |

Beyond BTK, the TEC family of kinases includes several other members crucial for immune cell signaling, such as ITK, TEC, and TXK. sci-hub.senih.gov this compound was found to have an IC50 of 1070 nM against ITK, demonstrating over 220-fold selectivity for JAK3 over ITK. medchemexpress.comnih.gov The compound also showed inhibitory activity against TXK with an IC50 of 36 nM. medchemexpress.com The inhibition of other TEC family kinases like BMX and TEC by this compound has not been specifically reported in the reviewed literature.

Table 3: Selectivity of this compound against TEC Family Kinases

| Kinase | IC50 (nM) |

|---|---|

| BTK | 794 medchemexpress.comnih.gov |

| ITK | 1070 medchemexpress.comnih.gov |

| TXK | 36 medchemexpress.com |

| BMX | Not Reported |

| TEC | Not Reported |

Kinome-wide screening identified several other potential off-targets for this compound. Enzymatic assays confirmed potent inhibition of Fms-related tyrosine kinase 3 (FLT3) with an IC50 of 13 nM and TTK protein kinase with an IC50 of 49 nM. medchemexpress.com The compound also inhibited the proto-oncogene BLK with an IC50 of 157 nM. medchemexpress.com In contrast, this compound showed very low inhibition of wild-type epidermal growth factor receptor (EGFR), with an IC50 of 409 nM. medchemexpress.comnih.gov The inhibitory activity against other ErbB family members like ErbB2 and ErbB4 was not detailed in the available sources.

Table 4: Selectivity of this compound against Other Relevant Kinases

| Kinase | IC50 (nM) |

|---|---|

| EGFR | 409 medchemexpress.comnih.gov |

| FLT3 | 13 medchemexpress.com |

| TTK | 49 medchemexpress.com |

| BLK | 157 medchemexpress.com |

| ErbB2 | Not Reported |

| ErbB4 | Not Reported |

Kinase Selectivity Profiling against Off-Targets

Selectivity against TEC Family Kinases (ITK, BMX, TEC, TXK)

Cellular Mechanistic Studies

To understand the functional consequences of enzymatic inhibition within a cellular context, mechanistic studies were performed. In bone marrow-derived macrophage (BMDM) cells, treatment with this compound (Compound 9) demonstrated a concentration-dependent effect on STAT phosphorylation, a key downstream event in JAK signaling. medchemexpress.com The compound completely inhibited IL-4-induced phosphorylation of STAT6 at a concentration of 500 nM. medchemexpress.com Conversely, it only partially inhibited IFNβ-induced phosphorylation of STAT1, even at a high concentration of 5.0 μM. medchemexpress.com

Furthermore, this compound selectively inhibited the proliferation of Ba/F3 cells that are dependent on JAK3 for their growth, with an IC50 of 69 nM. medchemexpress.comnih.gov In contrast, it had no antiproliferative effect on other JAK-dependent Ba/F3 cells at concentrations below 3.0 μM, further underscoring its cellular selectivity for the JAK3 pathway. medchemexpress.comnih.gov

Inhibition of Target Phosphorylation (e.g., pBTK, pSTAT5) in Immune Cells

A primary mechanism for confirming the activity of dual JAK3/BTK inhibitors is to measure their ability to block the phosphorylation and subsequent activation of their respective targets in immune cells. For instance, the dual inhibitor SSD6453 demonstrated potent, dose-dependent inhibition of both pathways in human peripheral blood mononuclear cells (PBMCs). It effectively blocked the phosphorylation of BTK (pBTK), which is induced by anti-IgM stimulation, and the phosphorylation of STAT5 (pSTAT5), a downstream target of JAK3 that is activated by IL-2. bmj.combmj.com Similarly, the dual JAK3/TEC kinase inhibitor ritlecitinib (B609998) was shown to functionally inhibit JAK3-dependent signaling by reducing IL-15-induced pSTAT5 levels. researchgate.netnih.gov This dual-target engagement at the cellular level is a critical characteristic of these compounds, confirming that they simultaneously disrupt both the JAK-STAT and BCR signaling cascades.

Table 1: Cellular Target Phosphorylation Inhibition by Dual JAK3/BTK Inhibitors

| Compound | Cell Type | Stimulation | Target Measured | Outcome | Citation |

|---|---|---|---|---|---|

| SSD6453 | Human PBMCs | anti-IgM | pBTK | Potent Inhibition | bmj.combmj.com |

| SSD6453 | Human PBMCs | IL-2 | pSTAT5 | Potent Inhibition | bmj.combmj.com |

Modulation of Downstream Signaling Pathways (e.g., BCR, JAK-STAT)

By inhibiting the phosphorylation of BTK and JAK3, dual inhibitors effectively modulate their entire downstream signaling pathways. BTK is a cornerstone of the BCR signaling pathway, which regulates the survival, activation, and proliferation of B-cells. medchemexpress.comacs.org Inhibition of BTK disrupts this cascade. nih.gov The JAK-STAT pathway is activated by numerous cytokines and is central to immune regulation. bmj.com Specifically, JAK3 partners with JAK1 to transduce signals for cytokines that use the common γ-chain receptor, such as IL-2, IL-4, and IL-15, which are vital for lymphocyte function. bmj.comnih.govpnas.org Dual inhibitors like cerdulatinib, which targets SYK and JAK, have been shown to completely block both BCR and cytokine-stimulated JAK/STAT signaling. oncotarget.com The concurrent blockade of these two major pathways is expected to produce a synergistic therapeutic effect compared to single-target agents. bmj.comacrabstracts.org

Impact on Cellular Activation Markers (e.g., CD69, CD86)

The functional consequence of inhibiting BTK and JAK3 signaling is a reduction in immune cell activation. This is often measured by assessing the surface expression of activation markers like CD69 and CD86 on B cells. Following BCR stimulation, the expression of these markers is upregulated, a process dependent on BTK signaling. researchgate.netscielo.br Several BTK inhibitors, including poseltinib (B610169), orelabrutinib, and zanubrutinib, have been shown to significantly inhibit the expression of CD69 and CD86 on activated B cells. researchgate.netscielo.brmdpi.comspringermedizin.de Furthermore, ritlecitinib, a dual inhibitor of JAK3 and TEC family kinases (which includes BTK), demonstrated functional inhibition of BTK-dependent signaling by reducing the upregulation of CD69 following B-cell activation. researchgate.netnih.gov

Table 2: Effect of Related Inhibitors on B-Cell Activation Markers

| Inhibitor | Marker(s) | Effect | Citation |

|---|---|---|---|

| Poseltinib | CD69, CD86 | Remarkable Inhibition | scielo.brmdpi.com |

| Orelabrutinib | CD69, CD86 | Significant Reduction | researchgate.net |

| Zanubrutinib | CD69, CD86 | Strong Limitation of Induction | springermedizin.de |

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)

A key outcome of inhibiting the BTK and JAK-STAT pathways is the suppression of pro-inflammatory cytokine production from various immune cells. The dual BTK/JAK3 inhibitor XL-12 demonstrated a dose-dependent reduction in both the intracellular concentration and mRNA levels of IL-1β and IL-6 in LPS-treated RAW264.7 macrophage-like cells. bioworld.com Other BTK inhibitors have shown similar effects; for example, poseltinib suppresses the production of TNF-α, IL-6, and IL-1β, and another inhibitor, ZYBT1, effectively inhibits the secretion of TNF-α, IL-6, and IL-8. mdpi.com This broad suppression of key inflammatory mediators underscores the anti-inflammatory potential of targeting these pathways. nih.govnih.gov

Antiproliferative Activity in Disease-Relevant Cell Lines (e.g., B-cell lymphoma lines, immune cell lines)

In hematological malignancies such as B-cell lymphomas, both the BCR and JAK-STAT pathways can be aberrantly activated, promoting cell survival and proliferation. researchgate.netnih.gov Dual BTK/JAK3 inhibitors have demonstrated potent antiproliferative activity in relevant cancer cell lines. The compound XL-12 showed inhibitory activity against the Daudi B-cell lymphoma line and BaF3-JAK3 cells. bioworld.com A separate series of pyrimidine-based dual inhibitors exhibited enhanced ability to block the proliferation of B-cell lymphoma cell lines, including Ramos, Raji, and Namalwa, when compared to the single-target BTK inhibitor ibrutinib (B1684441). researchgate.net This suggests that simultaneously targeting both pathways could be a more effective strategy for treating certain B-cell malignancies.

Table 3: Antiproliferative Activity of Dual BTK/JAK3 Inhibitors

| Compound | Cell Line | IC₅₀ (nM) | Citation |

|---|---|---|---|

| XL-12 | Daudi | 689.9 | bioworld.com |

Cell-Based Washout Experiments for Target Engagement Durability

For covalent inhibitors, which form a chemical bond with their target, cell-based washout experiments are crucial for assessing the durability of target engagement. In this type of experiment, cells are treated with the inhibitor for a period, which is then washed away. The level of target occupancy or inhibition is then measured over time. escholarship.org This method helps distinguish the effect of the inhibitor's residence time from its circulating concentration and confirms that the recovery of kinase activity is dependent on the synthesis of new protein rather than the dissociation of the compound. escholarship.org Such experiments have been used to confirm the irreversible binding and durable target engagement of covalent JAK3 inhibitors and various BTK inhibitors, providing evidence of a long-lasting pharmacological effect even after the drug is cleared from the system. nih.govescholarship.org

In Vivo Efficacy Studies in Preclinical Disease Models

The therapeutic potential of dual BTK/JAK3 inhibition has been validated in several preclinical models of autoimmune disease. In a rat model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, the dual inhibitor SSD6453 dose-dependently inhibited paw swelling and demonstrated superior efficacy compared to single-agent treatment with either a JAK or a BTK inhibitor. bmj.combmj.com Another dual inhibitor, XL-12, also significantly reduced disease severity in both adjuvant-induced and collagen-induced arthritis models in rats. bioworld.com Furthermore, studies combining a BTK inhibitor (GS-4059) with a JAK inhibitor in a chronic CIA model showed that the combination therapy had significantly greater effects on reducing paw swelling and joint pathology than either agent alone. acrabstracts.org In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE), the dual inhibitor SSD6453 also robustly ameliorated disease. bmj.com These findings strongly suggest that the concurrent inhibition of BTK and JAK3 provides synergistic anti-inflammatory effects and robust efficacy in vivo.

Autoimmune Disease Models

Dual inhibition of JAK3 and BTK has demonstrated significant efficacy in preclinical models of autoimmune diseases, suggesting a synergistic effect that surpasses the inhibition of either target alone. acrabstracts.orgbmj.com

In preclinical models of rheumatoid arthritis (RA), JAK3/BTK dual inhibitors have shown potent anti-arthritic effects. bioworld.comnih.gov In the collagen-induced arthritis (CIA) mouse model, the dual inhibitor DWP212525 was investigated for its efficacy. acrabstracts.org Similarly, the compound SSD6453 was evaluated in a rat CIA model, where it demonstrated the ability to ameliorate disease symptoms. bmj.com Another novel dual BTK and JAK3 irreversible covalent inhibitor, XL-12, was tested in both adjuvant arthritis (AA) and CIA rat models. bioworld.comnih.gov In the AA model, XL-12 significantly reduced the degree of swelling, the arthritis index, and the whole-body score. bioworld.com In the CIA model, it led to a significant reduction in paw volume and the arthritis index compared to the model group. bioworld.com These findings suggest that dual inhibitors can effectively suppress the progression of arthritis and cellular infiltration. bioworld.com

Table 1: Efficacy of JAK3/BTK Dual Inhibitors in Arthritis Models

| Compound | Model | Key Findings | Reference(s) |

| DWP212525 | Collagen-Induced Arthritis (CIA) | Investigated for efficacy. | acrabstracts.org |

| SSD6453 | Collagen-Induced Arthritis (CIA) | Ameliorated disease symptoms. | bmj.com |

| XL-12 | Adjuvant Arthritis (AA) | Significantly reduced swelling, arthritis index, and whole body score. | bioworld.comnih.gov |

| XL-12 | Collagen-Induced Arthritis (CIA) | Significantly reduced paw volume and arthritis index. | bioworld.com |

The therapeutic potential of targeting both JAK3 and BTK has also been explored in models of multiple sclerosis (MS). bmj.comnih.gov The dual inhibitor SSD6453 was tested in two different experimental autoimmune encephalomyelitis (EAE) mouse models, which represent T-cell or B-cell dominant inflammation. bmj.com SSD6453 robustly ameliorated the disease in both models, whereas a selective BTK inhibitor was only effective in one of the models. bmj.com This highlights the potential advantage of dual JAK3/BTK inhibition in targeting the complex pathology of MS, which involves both adaptive and innate immune mechanisms in the periphery and the central nervous system. bmj.comnih.gov Preclinical studies with BTK inhibitors have shown they can suppress key features of MS, including B-cell activation, CNS lymphocyte infiltration, and pro-inflammatory microglial activation. nih.gov

Pemphigus vulgaris (PV) is a rare, antibody-mediated autoimmune disease. pemphigus.org The efficacy of the dual JAK3 and Tec family kinase inhibitor DWP212525 was investigated in a mouse model of PV. acrabstracts.orgpemphigus.org In this model, DWP212525 was shown to significantly reduce the PV score and prevent body-weight loss. bioworld.com The mechanism is believed to involve the reduction of autoantibody production by inhibiting both T- and B-cells. pemphigus.org These results suggest that dual JAK3/BTK inhibition could be a promising therapeutic approach for PV by targeting the production of pathogenic autoantibodies. acrabstracts.orgpemphigus.org

Multiple Sclerosis Models (e.g., Experimental Autoimmune Encephalomyelitis)

Hematological Malignancy Models (e.g., B-cell Lymphoma Xenograft Models)

The simultaneous inhibition of BTK and JAK3 signaling pathways is considered an optimal therapeutic strategy for B-cell lymphomas. nih.govresearchgate.net Several pyrimidine (B1678525) derivatives have been identified as potent dual BTK and JAK3 inhibitors. nih.gov In cell-based assays, these compounds exhibited enhanced activity in blocking the proliferation of B-cell lymphoma cells compared to the BTK inhibitor ibrutinib. nih.gov Further evaluation of specific compounds in a xenograft model demonstrated their efficacy and low toxicity in the treatment of B-cell lymphoma. nih.gov For instance, the novel covalent irreversible BTK inhibitor PLS-123 showed more potent anti-proliferative effects than ibrutinib in a mouse xenograft model of B-cell lineage malignancy. oncotarget.com These findings provide a strong rationale for the development of dual-target drugs for anti-B-cell lymphoma therapy. nih.gov

Table 2: Activity of Dual Inhibitors in Hematological Malignancy Models

| Compound Class/Name | Model | Key Findings | Reference(s) |

| Pyrimidine Derivatives | B-cell Lymphoma Xenograft | Displayed efficacy and low toxicity in treating B-cell lymphoma. | nih.gov |

| PLS-123 | B-cell Lymphoma Xenograft | Showed more potent anti-proliferative effects than ibrutinib. | oncotarget.com |

Assessment of Immune Cell Modulation in Vivo

Dual JAK3/BTK inhibitors have demonstrated the ability to modulate various immune cell functions in vivo. For example, the compound DWP212525 was shown to inhibit T- and B-cell activation in human peripheral blood mononuclear cells (PBMCs). bioworld.com It also effectively inhibits antibody production by simultaneously targeting T-cells and B-cells. pemphigus.org In LPS-treated RAW264.7 cells, the dual inhibitor XL-12 caused a dose-dependent reduction of both intracellular concentrations and relative mRNA levels of the inflammatory cytokines IL-1β and IL-6. bioworld.com Furthermore, BTK inhibition has been shown to suppress key pathological features driven by multiple immune cell types, including B-cells, monocytes, and microglia. nih.gov The BTK inhibitor rilzabrutinib, for instance, has been shown to inhibit the activation and inflammatory activities of B-cells, macrophages, basophils, mast cells, and neutrophils in various assay systems. mdpi.com

Target Occupancy and Pharmacodynamic Biomarker Analysis in Preclinical Species (e.g., BTK occupancy in spleens, IL-2 induced pSTAT5 in whole blood)

Pharmacodynamic studies are crucial to confirm that dual inhibitors engage their intended targets in vivo. bmj.com BTK target occupancy in the spleen is a common measure. acrabstracts.orgbmj.com For the dual inhibitor DWP212525, oral administration resulted in more than 80% BTK occupancy in mouse splenocytes. acrabstracts.org Notably, a high rate of BTK occupancy was maintained for up to 24 hours, even as the plasma concentration of the compound decreased rapidly. acrabstracts.org Similarly, the compound SSD6453 was evaluated for BTK occupancy in spleens 24 hours after the last dose to confirm target inhibition. bmj.com

To assess the inhibition of the JAK3 pathway, the phosphorylation of its downstream target, STAT5, is often measured. bmj.comtuni.fi The inhibition of IL-2 induced phosphorylation of STAT5 (pSTAT5) in whole blood is a key pharmacodynamic biomarker. bmj.com The dual inhibitor SSD6453 was assessed using this method to evaluate its target inhibition. bmj.com Another compound, ritlecitinib, which inhibits JAK3 and the TEC kinase family, was shown to reduce pSTAT5 levels following stimulation with IL-15 in a dose-dependent manner, demonstrating functional inhibition of JAK3-dependent signaling. nih.gov These assays confirm the dual mechanism of action of these inhibitors in preclinical species. bmj.comnih.gov

Table 3: Pharmacodynamic Effects of Dual JAK3/BTK Inhibitors

| Compound | Pharmacodynamic Marker | Finding | Reference(s) |

| DWP212525 | BTK occupancy in mouse spleen | >80% occupancy, maintained for up to 24 hours. | acrabstracts.org |

| SSD6453 | BTK occupancy in spleen | Assessed 24h post-dose to confirm target inhibition. | bmj.com |

| SSD6453 | IL-2 induced pSTAT5 in whole blood | Used to evaluate JAK3 target inhibition. | bmj.com |

| Ritlecitinib | IL-15 induced pSTAT5 | Reduced pSTAT5 levels in a dose-dependent manner. | nih.gov |

Comparative Preclinical Analysis with Existing Single-Target Inhibitors

The development of dual inhibitors targeting both Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK) stems from the hypothesis that simultaneous inhibition of these two key signaling pathways could offer synergistic therapeutic effects compared to single-target agents. bmj.comresearchgate.netmdpi.com Preclinical studies have focused on directly comparing these novel dual inhibitors against established single-target inhibitors, such as the BTK inhibitor ibrutinib and the JAK inhibitor tofacitinib (B832), to evaluate their relative potency, selectivity, and efficacy. bmj.comresearchgate.netnih.gov

Biochemical Potency and Selectivity

A primary advantage sought with dual JAK3/BTK inhibitors is potent activity against both targets while maintaining high selectivity against other related kinases to minimize off-target effects. mdpi.comhaematologica.org Unlike the first-generation BTK inhibitor ibrutinib, which also shows activity against other kinases like ITK, TEC, and EGFR, or the JAK inhibitor tofacitinib, which has limited selectivity against JAK1 and JAK2, newer dual inhibitors are designed for a more focused kinase inhibition profile. haematologica.orgacrabstracts.orgnih.govnih.gov

For instance, the dual inhibitor SSD6453 demonstrates potent inhibition of BTK and JAK3 with IC₅₀ values of 3.4 nM and 1.1 nM, respectively. bmj.com Crucially, it displays high selectivity over other JAK family members, with a 510-fold preference for JAK3 over JAK1 and a 75-fold preference over JAK2. bmj.com Another example, XL-12, also shows potent dual inhibition with IC₅₀ values of 2.0 nM for BTK and 14.0 nM for JAK3. nih.govbioworld.com Similarly, DWP212525 has an IC₅₀ of 1.5 nM for BTK and 0.2 nM for JAK3, while also showing low affinity for JAK1, JAK2, and EGFR. acrabstracts.org This contrasts with single-target inhibitors like ibrutinib, which has an IC₅₀ of 0.5 nM for BTK but also inhibits JAK3, and tofacitinib, which potently inhibits JAK3 (IC₅₀ of 1 nM) but also significantly inhibits JAK1 and JAK2. nih.govbioworld.com

Cellular Activity

The enhanced biochemical profile of dual inhibitors translates to their performance in cellular assays. These assays measure the ability of a compound to inhibit target-specific signaling pathways within cells. Dual inhibitors have demonstrated effective and simultaneous suppression of pathways governed by both JAK3 and BTK.

SSD6453 inhibited anti-IgM induced phosphorylation of BTK (pBTK) and IL-2 induced phosphorylation of STAT5 (pSTAT5), which is downstream of JAK3, in human peripheral blood mononuclear cells (PBMCs) with IC₅₀ values of 18.8 nM and 168.8 nM, respectively. bmj.com Similarly, DWP212525 was shown to inhibit BCR-dependent CD69 expression in B cells, a BTK-mediated event, and also block phosphorylation of STAT5 in T cells, a JAK3-mediated event. acrabstracts.org This dual action within relevant immune cells is a key differentiator from single-target agents, which would primarily affect either the B cell or T cell pathway, but not both concurrently. bmj.comacrabstracts.org For example, the JAK3 inhibitor JAK3-IN-1 selectively inhibits the proliferation of JAK3-dependent Ba/F3 cells (IC₅₀ = 69 nM) but has a much weaker effect on BTK (IC₅₀ = 794 nM). medchemexpress.comnih.gov

In Vivo Efficacy in Preclinical Models

The potential for synergistic effects with dual inhibitors is most evident in preclinical animal models of autoimmune diseases, particularly rheumatoid arthritis (RA). In these models, dual inhibitors have demonstrated superior efficacy compared to treatment with single-target agents alone.

In a rat collagen-induced arthritis (CIA) model, SSD6453 showed superior efficacy in reducing paw edema compared to treatment with either the JAK inhibitor tofacitinib or the BTK inhibitor evobrutinib (B607390) alone. bmj.com This suggests that the concurrent inhibition of both JAK3 and BTK leads to a synergistic anti-inflammatory effect. bmj.com Further supporting this, the dual inhibitor XL-12 exhibited more potent anti-arthritic activity than ibrutinib in a rat adjuvant arthritis model and was more effective at suppressing arthritis progression and cellular infiltration. nih.govbioworld.com The dual inhibitor DWP212525 also showed a dose-dependent improvement in arthritis symptoms in a mouse CIA model, with an ED₅₀ value of 0.8 mg/kg. acrabstracts.org These findings collectively indicate that dual JAK3/BTK inhibitors may offer a more profound therapeutic benefit in complex inflammatory diseases than can be achieved by targeting either pathway individually. bmj.comnih.gov

Comparative Analysis

Comparison with Other Dual JAK/BTK Inhibitors

Jak3/btk-IN-1 is one of several compounds being investigated for dual inhibition of the JAK and BTK pathways. These inhibitors can vary in their selectivity, potency, and chemical structure.

Some compounds are designed to be highly selective for JAK3 and BTK, which is advantageous because JAK3's expression is mostly limited to immune cells, potentially reducing side effects compared to inhibitors that also block the more widely expressed JAK1 and JAK2. wikipedia.orgbmj.com For example, SSD6453 is highlighted as a highly selective and irreversible JAK3/BTK dual inhibitor. bmj.com

Other research has produced pyrimidine (B1678525) derivatives and boron-containing diphenylpyrimidines with potent dual inhibitory activity. x-mol.netnih.gov The pyrimidine compounds 7e, 7g, 7m, and 7n showed inhibitory activity below 1 nM, and boron-containing compounds showed improved metabolic stability compared to ibrutinib (B1684441). nih.govnih.gov In contrast, some drugs like Ritlecitinib (B609998) are known to covalently inhibit JAK3 and the entire TEC kinase family (which includes BTK), demonstrating a broader but still targeted mechanism of action. researchgate.net

The development of these varied dual inhibitors, from highly specific compounds to broader-acting agents, provides a range of tools to investigate the combined roles of these pathways in disease and offers different potential therapeutic profiles.

Future Directions in Jak3/btk Dual Inhibitor Research

Exploration of Additional Disease Indications

The synergistic effects of inhibiting both JAK3 and BTK signaling pathways suggest that dual inhibitors could be effective in a broader range of diseases than those currently under investigation. researchgate.netmdpi.com The primary focus has been on B-cell lymphomas and autoimmune diseases like rheumatoid arthritis. researchgate.netresearchgate.net

Future research will likely explore the utility of Jak3/btk-IN-1 and other dual inhibitors in:

Other Hematological Malignancies: Beyond B-cell lymphomas, the roles of JAK3 and BTK in other leukemias and lymphomas warrant investigation. researchgate.net

Systemic Autoimmune Diseases: Conditions such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS), where both B-cells and T-cells play a pathogenic role, are strong candidates for dual inhibition therapy. researchgate.netbmj.comnih.gov Preclinical studies with dual inhibitors have already shown promise in animal models of these diseases. bmj.com

Inflammatory Disorders: The involvement of JAK-STAT and BTK signaling in various inflammatory processes suggests potential applications in conditions like inflammatory bowel disease and psoriasis. mdpi.com

Transplant Rejection: Given that the first JAK inhibitor, tofacitinib (B832), was initially developed to prevent organ transplant rejection, exploring the enhanced efficacy of a dual JAK3/BTK inhibitor in this context is a logical next step. nih.gov

Development of Advanced Preclinical Models

To better predict the clinical efficacy and potential challenges of dual JAK3/BTK inhibitors, more sophisticated preclinical models are necessary. Current research often relies on standard cell line-based assays and traditional animal models. researchgate.netbmj.com

Future advancements in preclinical modeling should include:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate representation of human tumor biology and response to therapy.

Humanized Mouse Models: Mice engrafted with human immune cells can offer better insights into the effects of inhibitors on a human immune system, which is crucial for studying autoimmune diseases and immunotherapies.

Organoid Cultures: Three-dimensional organoid models can mimic the structure and function of human organs more closely than traditional 2D cell cultures, allowing for more relevant testing of drug efficacy and toxicity.

In Vivo Models for Specific Autoimmune Diseases: Tailored animal models that accurately reflect the complex pathogenesis of diseases like SLE and MS are essential for evaluating the full potential of dual inhibitors. nih.gov For instance, the MOG1-125 and MOG35-55 induced experimental autoimmune encephalomyelitis (EAE) models in mice are used to represent T-cell or B-cell dominant inflammation, respectively. bmj.com

Strategies for Enhancing Target Selectivity and Specificity

A significant challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects. While this compound is designed to be a dual inhibitor, ensuring its specificity for JAK3 and BTK over other kinases is paramount.

Strategies to improve selectivity include:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of JAK3 and BTK to design inhibitors that fit precisely into the ATP-binding pockets of these two kinases, while having poor affinity for other kinases. researcherslinks.com Comparing the binding pockets of both enzymes can aid in the development of molecules that interact effectively with both targets. researcherslinks.com

Targeting Unique Residues: Both BTK and JAK3 possess a cysteine residue (Cys481 in BTK and Cys909 in JAK3) in their active sites, a feature not common to all kinases. bmj.comnih.govnih.gov Designing inhibitors that form covalent bonds with these cysteines can enhance selectivity.

Kinome Profiling: Systematically screening inhibitors against a large panel of kinases to identify and subsequently engineer out any off-target interactions. acs.org For example, some second-generation BTK inhibitors have shown improved selectivity against other TEC family kinases and kinases with a cysteine in their ATP-binding site. biorxiv.org

Investigation of Irreversible versus Reversible Covalent Inhibition in Dual Targeting

The nature of the interaction between an inhibitor and its target kinase—whether it's a permanent (irreversible) or transient (reversible) covalent bond—has significant implications for its pharmacological profile.

Key areas of investigation include:

Irreversible Inhibition: This approach, where the inhibitor forms a permanent covalent bond, can lead to prolonged target engagement and potent inhibition. nih.gov However, this can also increase the risk of off-target toxicity if the inhibitor binds irreversibly to other proteins. rsc.orgenzymlogic.com

Reversible Covalent Inhibition: This strategy aims to combine the potency of covalent inhibition with the safety profile of reversible binding. enzymlogic.com A reversible covalent inhibitor can form a strong bond with its target but can also dissociate, potentially reducing the risk of long-lasting off-target effects. rsc.orgenzymlogic.comacs.org Fine-tuning the reactivity of the electrophilic warhead and the stability of the covalent bond is crucial. enzymlogic.com

Comparative Studies: Directly comparing the efficacy and safety of irreversible and reversible covalent dual inhibitors in preclinical models will be essential to determine the optimal approach for clinical development.

Integration of Omics Data for Deeper Mechanistic Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to understand the detailed molecular mechanisms of drug action.

Future applications in JAK3/BTK dual inhibitor research include:

Identifying Biomarkers of Response: Analyzing the genomic and transcriptomic profiles of patient tumors or immune cells can help identify biomarkers that predict which patients are most likely to respond to a dual inhibitor.

Elucidating Resistance Mechanisms: Studying the changes in gene expression and protein levels in cells that become resistant to dual inhibitors can reveal the pathways that drive resistance and suggest potential strategies to overcome it.

Uncovering Novel Synergies: Omics data can reveal unexpected connections between signaling pathways, potentially identifying other kinases or proteins that could be targeted in combination with a JAK3/BTK inhibitor for enhanced therapeutic effect. The integration of multi-omics data is becoming increasingly important in clinical decision-making. researchgate.net

Novel Computational and AI-Driven Drug Discovery Paradigms for Dual Inhibitors

Artificial intelligence (AI) and advanced computational methods are revolutionizing the drug discovery process, from target identification to lead optimization. researchgate.net

In the context of dual JAK3/BTK inhibitors, these paradigms can be applied to:

De Novo Drug Design: Using generative AI models to design novel molecular structures that are predicted to have high affinity and selectivity for both JAK3 and BTK. acs.org Companies are already using proprietary AI platforms to design and refine inhibitors for other targets. drugtargetreview.com

Predictive Modeling: Employing machine learning algorithms to predict the binding affinity, selectivity, and potential toxicity of virtual compounds, thereby accelerating the screening process and reducing the need for extensive experimental testing. researchgate.netresearchgate.net

Systems Biology Modeling: Creating comprehensive computational models of the signaling networks in which JAK3 and BTK operate to simulate the effects of dual inhibition and predict the impact on cellular behavior.

AI-Powered Robotics: Utilizing automated robotics laboratories for high-throughput screening and iterative testing of AI-designed compounds can significantly expedite the drug discovery pipeline. aginganddisease.org

By pursuing these future directions, the scientific community can unlock the full therapeutic potential of dual JAK3/BTK inhibitors like this compound, leading to more effective and personalized treatments for a wide range of debilitating diseases.

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Jak3/btk-IN-1's dual inhibition of JAK3 and BTK kinases, and how does this synergy impact immune-related disease models?

- This compound competitively binds to the ATP-binding sites of both JAK3 and BTK, blocking downstream signaling pathways (e.g., JAK/STAT for JAK3; B-cell receptor signaling for BTK). The synergistic effect arises from simultaneous disruption of overlapping immune regulation pathways, which enhances suppression of inflammatory cytokines and B-cell proliferation. Experimental validation includes kinase activity assays (IC₅₀ values) and Western blotting to confirm pathway inhibition .

Q. How should researchers design in vitro and in vivo experiments to evaluate this compound's efficacy and toxicity?

- In vitro: Use cell lines (e.g., Jurkat T-cells for JAK3, Ramos B-cells for BTK) to measure proliferation inhibition via MTT assays. Include dose-response curves (e.g., 0.1–10 µM) and controls (e.g., selective JAK3/BTK inhibitors for comparison).

- In vivo: For autoimmune models (e.g., collagen-induced arthritis), administer this compound intraperitoneally at 10 mg/kg (based on murine pharmacokinetics). Monitor clinical scores, cytokine levels (ELISA), and histopathology. Ensure sample sizes (e.g., n ≥ 8 per group) meet statistical power requirements .

Q. How can researchers resolve contradictions in this compound's reported efficacy across different studies?

- Discrepancies may arise from variations in cell type, assay conditions (e.g., serum concentration), or off-target effects. Address these by:

- Replicating experiments under standardized protocols (e.g., RPMI-1640 media with 10% FBS).

- Performing kinase selectivity profiling (e.g., Eurofins KinaseProfiler) to rule out off-target activity.

- Meta-analysis of existing data to identify confounding variables (e.g., genetic background of animal models) .

Advanced Research Questions

Q. What methodologies are optimal for studying this compound's pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical models?

- Conduct LC-MS/MS to measure plasma/tissue concentrations post-administration. Calculate parameters like Cₘₐₓ, Tₘₐₓ, and half-life. For PD, correlate drug levels with target engagement (e.g., phospho-BTK flow cytometry in B-cells). Use compartmental modeling (e.g., Phoenix WinNonlin) to predict human dosing .

Q. How can structural modifications of this compound improve selectivity for JAK3 over closely related kinases (e.g., JAK1/JAK2)?

- Perform structure-activity relationship (SAR) studies focusing on the compound’s pyrimidine core. Introduce substituents (e.g., methyl groups) to sterically hinder JAK1/JAK2 binding. Validate via molecular dynamics simulations (e.g., Schrödinger Suite) and crystallography to assess binding pocket interactions .

Q. What strategies validate this compound's therapeutic potential in combination with checkpoint inhibitors (e.g., anti-PD-1) for cancer immunotherapy?

- Test combination therapy in syngeneic tumor models (e.g., MC38 colorectal cancer). Measure tumor growth kinetics, immune infiltrates (CD8⁺ T-cells via flow cytometry), and cytokine release (IFN-γ, IL-6). Use factorial experimental design to assess additive vs. synergistic effects .

Q. How can researchers assess this compound's cross-reactivity with non-kinase targets in high-throughput screening (HTS) platforms?

- Employ proteome-wide profiling (e.g., thermal shift assays or affinity pulldown coupled with mass spectrometry). Prioritize hits with >50% binding at 1 µM and validate using functional assays (e.g., calcium flux for GPCRs) .

Methodological Considerations

- Data Reproducibility : Adhere to ARRIVE guidelines for animal studies, including blinding and randomization. Report raw data with error margins (SEM/CI) and statistical tests (e.g., ANOVA with Tukey post-hoc) .

- Literature Integration : Cross-reference kinase inhibition data with existing JAK3/BTK inhibitors (e.g., ibrutinib, tofacitinib) to contextualize findings .

- Ethical Compliance : Ensure animal protocols are IACUC-approved and include humane endpoints (e.g., tumor volume ≤ 2 cm³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products